
Fmoc-NH-peg9-CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-NH-peg9-CH2cooh can be synthesized using standard coupling methods such as PyBOP, HBTU, or TBTU. These methods involve the reaction of the Fmoc-protected amine with a carboxylic acid group under basic conditions . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being introduced at the desired position. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0% .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-peg9-CH2cooh undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to yield a free amine, which can then react with other functional groups.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with this compound as a spacer, which enhances the solubility and stability of the peptides in aqueous media .
Scientific Research Applications
Chemistry
Fmoc-NH-peg9-CH2cooh is extensively used in peptide synthesis as a spacer to improve the solubility and stability of peptides . It is also used in the synthesis of complex molecules where PEG spacers are required to reduce steric hindrance and improve molecular flexibility .
Biology
In biological research, this compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and cellular processes .
Medicine
In the medical field, this compound is used in the development of peptide-based drugs and therapeutic agents. The PEG spacer helps to improve the pharmacokinetic properties of these drugs, such as increased solubility and reduced immunogenicity .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of Fmoc-NH-peg9-CH2cooh involves its role as a spacer in peptide synthesis. The PEG spacer increases the solubility and stability of the peptides, allowing them to interact more effectively with their molecular targets . The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine group for further conjugation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG spacer with similar properties but reduced flexibility and solubility.
Fmoc-NH-PEG6-CH2COOH: A medium-length PEG spacer used in similar applications but with different solubility and stability characteristics.
Fmoc-NH-(PEG)₂-COOH (20 atoms): A longer PEG spacer that provides greater flexibility and solubility but may introduce more steric hindrance.
Uniqueness
Fmoc-NH-peg9-CH2cooh is unique due to its optimal length, which provides a balance between flexibility, solubility, and stability. This makes it particularly useful in a wide range of applications, from peptide synthesis to drug development .
Properties
Molecular Formula |
C35H51NO13 |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38) |
InChI Key |
NWDNOWXZRMCQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


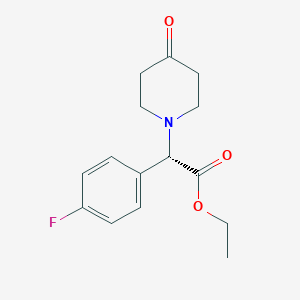
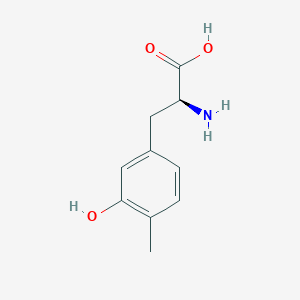
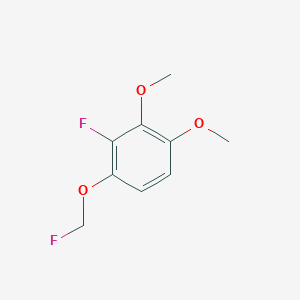
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
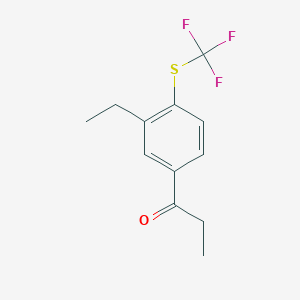
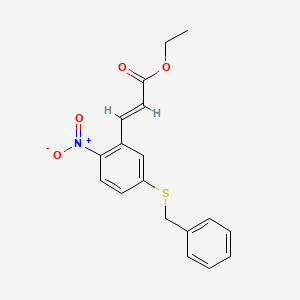
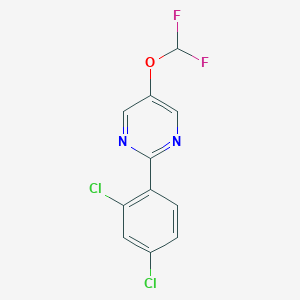
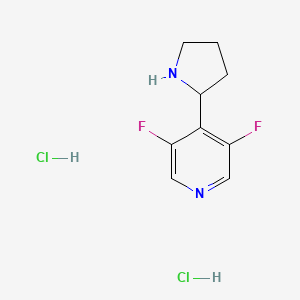
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
